4-({4-[(4-Aminobut-2-ynyl)oxy]phenyl}sulfonyl)-N-hydroxy-2,2-dimethylthiomorpholine-3-carboxamide
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Overview
Description
. These compounds contain a sulfonamide group that is S-linked to a benzene ring.
Preparation Methods
The synthesis of 4-({4-[(4-AMINOBUT-2-YNYL)OXY]PHENYL}SULFONYL)-N-HYDROXY-2,2-DIMETHYLTHIOMORPHOLINE-3-CARBOXAMIDE involves several stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods would likely involve scaling up these reactions using continuous flow processes to maintain efficiency and consistency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxamic acid moiety can be oxidized under specific conditions.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as palladium on carbon (Pd/C), and nucleophiles like amines . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-({4-[(4-AMINOBUT-2-YNYL)OXY]PHENYL}SULFONYL)-N-HYDROXY-2,2-DIMETHYLTHIOMORPHOLINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting metalloproteinases.
Industry: Potential applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as disintegrin and metalloproteinase domain-containing protein 17 (ADAM17) . By binding to these targets, the compound inhibits their activity, which can lead to reduced inflammation and other therapeutic effects. The pathways involved include the modulation of cytokine production and the inhibition of proteolytic cleavage of membrane-bound proteins .
Comparison with Similar Compounds
Similar compounds to 4-({4-[(4-AMINOBUT-2-YNYL)OXY]PHENYL}SULFONYL)-N-HYDROXY-2,2-DIMETHYLTHIOMORPHOLINE-3-CARBOXAMIDE include other benzenesulfonamides and hydroxamic acids. These compounds share structural similarities but may differ in their specific functional groups and biological activities . For example:
Benzenesulfonamides: Compounds with variations in the sulfonamide group.
Hydroxamic acids: Compounds with different substituents on the hydroxamic acid moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer its distinct biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C17H23N3O5S2 |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
(3S)-4-[4-(4-aminobut-2-ynoxy)phenyl]sulfonyl-N-hydroxy-2,2-dimethylthiomorpholine-3-carboxamide |
InChI |
InChI=1S/C17H23N3O5S2/c1-17(2)15(16(21)19-22)20(10-12-26-17)27(23,24)14-7-5-13(6-8-14)25-11-4-3-9-18/h5-8,15,22H,9-12,18H2,1-2H3,(H,19,21)/t15-/m0/s1 |
InChI Key |
AANXPIMDONQTQF-HNNXBMFYSA-N |
Isomeric SMILES |
CC1([C@@H](N(CCS1)S(=O)(=O)C2=CC=C(C=C2)OCC#CCN)C(=O)NO)C |
Canonical SMILES |
CC1(C(N(CCS1)S(=O)(=O)C2=CC=C(C=C2)OCC#CCN)C(=O)NO)C |
Origin of Product |
United States |
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